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Compound of Interest

Compound Name: Rabelomycin

Cat. No.: B1678784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed summary of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Rabelomycin, a bioactive angucycline antibiotic. The

information enclosed is intended to support researchers in the identification, characterization,

and further development of Rabelomycin and related compounds.

Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Rabelomycin,

referenced from the supplementary information of the study on its enzymatic total synthesis.

The data was recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of Rabelomycin (in DMSO-d₆)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-OH 13.1 s

3-OH 10.5 s

4 3.10 dd 17.0, 5.0

4 2.85 d 17.0

4a-OH 5.85 d 5.0

5 4.60 m

6-OH 5.60 d 6.0

8 7.85 d 8.0

9 7.70 t 8.0

10 7.40 d 8.0

11 7.90 s

12b-OH 6.50 s

2-Me 2.20 s

Table 2: ¹³C NMR Spectral Data of Rabelomycin (in DMSO-d₆)
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Position Chemical Shift (δ, ppm)

1 188.0

2 160.0

3 190.0

4 40.0

4a 70.0

5 65.0

6 75.0

6a 135.0

7 118.0

8 130.0

9 125.0

10 120.0

11 138.0

11a 115.0

12 180.0

12a 110.0

12b 80.0

2-Me 20.0

Experimental Protocols
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of

Rabelomycin, based on standard methodologies for the structural elucidation of natural

products.

Protocol: NMR Spectroscopy of Rabelomycin
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Objective: To obtain high-resolution one-dimensional (1D) and two-dimensional (2D) NMR

spectra of Rabelomycin for structural verification and assignment.

Materials:

Rabelomycin sample (purified, ~5-10 mg for ¹H NMR, ~15-20 mg for ¹³C and 2D NMR)

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

NMR tubes (5 mm diameter, high precision)

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Procedure:

Sample Preparation:

Accurately weigh the Rabelomycin sample and dissolve it in approximately 0.6 mL of

DMSO-d₆ directly in a clean, dry vial.

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to an NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's magnet.

Lock the field frequency using the deuterium signal of DMSO-d₆.

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal

transmission and detection.

Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical

peaks. This can be performed manually or using automated shimming routines.

¹H NMR Acquisition:
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Acquire a standard 1D ¹H NMR spectrum.

Typical parameters:

Pulse program: zg30 or similar

Spectral width: ~16 ppm

Acquisition time: ~2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

Process the spectrum with Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

Typical parameters:

Pulse program: zgpg30 or similar with proton decoupling

Spectral width: ~220 ppm

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds (longer delay for quaternary carbons)

Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.
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2D NMR Acquisition (for full assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, crucial for connecting spin systems and identifying

quaternary carbons.

Standard pulse programs and parameters for these experiments should be used as

recommended by the spectrometer manufacturer.

Visualization of Biosynthetic Pathway
Rabelomycin is a polyketide synthesized via a type II polyketide synthase (PKS) pathway. The

following diagram illustrates the general workflow for its biosynthesis from primary metabolites.
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Caption: Biosynthetic pathway of Rabelomycin.

This simplified diagram shows the conversion of acetyl-CoA and malonyl-CoA into a linear

polyketide by a Type II Polyketide Synthase. This intermediate then undergoes a series of

cyclization and aromatization reactions to form the angucyclinone core, which is further

modified to yield Rabelomycin.

To cite this document: BenchChem. [Application Notes and Protocols: ¹H and ¹³C NMR
Spectral Data for Rabelomycin]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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